3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID
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Overview
Description
3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID is a complex organic compound that features a quinoxaline core, a benzoic acid moiety, and a methylbenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the benzoic acid and methylbenzenesulfonamido groups. Common reagents used in these steps include aromatic amines, sulfonyl chlorides, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The sulfonamido group may enhance binding affinity and specificity, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID: This compound is unique due to its specific combination of functional groups.
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties but lacking the quinoxaline core.
Sulfonamido Compounds: Molecules containing sulfonamido groups but with different aromatic systems.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across various fields. The combination of a quinoxaline core, benzoic acid moiety, and methylbenzenesulfonamido group provides a versatile platform for further chemical modifications and functional studies.
Properties
IUPAC Name |
3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-14-6-4-9-17(12-14)31(29,30)26-21-20(24-18-10-2-3-11-19(18)25-21)23-16-8-5-7-15(13-16)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOMRTBRBCLZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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